3-(2-tert-butyl-6-methylphenyl)-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea
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Overview
Description
3-(2-tert-butyl-6-methylphenyl)-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea is a complex organic compound with potential applications in various scientific fields. This compound features a urea functional group, which is known for its versatility in chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-tert-butyl-6-methylphenyl)-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea typically involves multiple steps:
Formation of the Isoquinoline Derivative: The initial step involves the synthesis of the 6,7-dimethoxy-3,4-dihydroisoquinoline derivative through a Pictet-Spengler reaction.
Coupling Reaction: The isoquinoline derivative is then coupled with a 4-(bromomethyl)phenyl compound using a palladium-catalyzed cross-coupling reaction.
Urea Formation: The final step involves the reaction of the coupled product with 2-tert-butyl-6-methylphenyl isocyanate to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling reactions and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-(2-tert-butyl-6-methylphenyl)-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.
Major Products
Oxidation: Oxidized derivatives of the aromatic rings.
Reduction: Reduced isoquinoline derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the modulation of neurological pathways.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(2-tert-butyl-6-methylphenyl)-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea involves its interaction with specific molecular targets. The compound is believed to bind to certain receptors or enzymes, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular signaling and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- **3-(2-tert-butyl-6-methylphenyl)-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}carbamate
- **3-(2-tert-butyl-6-methylphenyl)-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}thiourea
Uniqueness
The unique structural features of 3-(2-tert-butyl-6-methylphenyl)-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea, such as the specific arrangement of the isoquinoline and urea groups, contribute to its distinct chemical and biological properties
Properties
IUPAC Name |
1-(2-tert-butyl-6-methylphenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35N3O3/c1-19-8-7-9-24(30(2,3)4)28(19)33-29(34)32-22-12-10-20(11-13-22)16-25-23-18-27(36-6)26(35-5)17-21(23)14-15-31-25/h7-13,17-18H,14-16H2,1-6H3,(H2,32,33,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBHOUZOEFKZXDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)(C)C)NC(=O)NC2=CC=C(C=C2)CC3=NCCC4=CC(=C(C=C43)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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